Neodymium nitrate pentahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

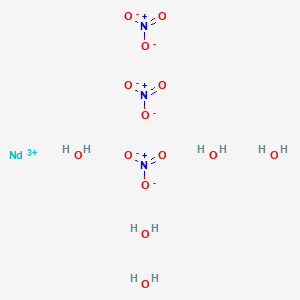

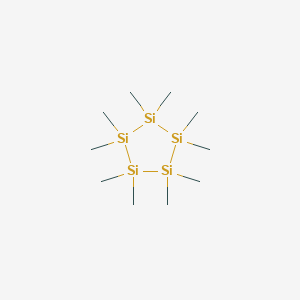

Neodymium nitrate is a chemical compound with the formula Nd(NO3)3. It is typically encountered as the hexahydrate, Nd(NO3)3·6H2O, which is more accurately formulated as [Nd(NO3)3(H2O)4].2H2O to reflect the crystal structure . This water-soluble salt finds use in the fabrication of perovskite-based solid oxide fuel cells, synthesis of Nd3+ doped vanadium pentoxide (V2O5) nanostructure for potential usage in supercapacitors, and as a catalyst for Friedlander synthesis of surface-modified quinolones for application in medicinal chemistry .

Synthesis Analysis

The main reagent used in the synthesis of Neodymium nitrate hexahydrate is Nd(NO3)3·6H2O . The presence of 6 mol of water was confirmed by direct heating to 1.173 K, which resulted in a mass loss of 61.5%, assuming that the final product should be Nd2O3 .Molecular Structure Analysis

The molecular formula of Neodymium nitrate pentahydrate is H8N3O13-3 . The inner sphere of coordination is composed of Nd atom and four H2O molecules that lie at the distances in the range of 2.443–2.450 Å .Chemical Reactions Analysis

Neodymium nitrate hexahydrate decomposes to NdONO3 at elevated temperature . It is used in the fabrication of perovskite-based solid oxide fuel cells, synthesis of Nd3+ doped vanadium pentoxide (V2O5) nanostructure for potential usage in supercapacitors, and as a catalyst for Friedlander synthesis of surface-modified quinolones for application in medicinal chemistry .Physical And Chemical Properties Analysis

Neodymium nitrate has a molar mass of 330.25 g/mol (anhydrous) and 438.35 g/mol (hexahydrate). It appears as a vibrant pink/violet solid with a density of 6.5g/cm3 and a melting point of 1,374 °C .Scientific Research Applications

Crystal Structure and Coordination : Neodymium nitrate forms complexes with organic ligands such as tetraethylene glycol and triethylene glycol, showcasing a decacoordinated structure with oxygen atoms (Hirshima, Tsutsui, & Shiokawa, 1981); (HirashimaYoshiyuki, TsutsuiToshiyuki, & ShiokawaJiro, 1982).

Electron Microscopic Histochemistry : Neodymium nitrate is used in electron microscopic histochemical demonstrations of hydrolytic enzymes, replacing lead nitrate for better selectivity and localization of histochemical precipitates (Sótonyi, Somogyi, & Kerenyi, 2004).

Thermodynamics and Coordination Modes in Lanthanides : Studies show that neodymium(III) complexes with nitrate in aqueous solutions, forming inner-sphere and bidentate complexes, which are influenced by temperature (Rao & Tian, 2009).

Photocatalytic Activity and Nanomaterials Synthesis : Neodymium hydroxide nanoparticles, a precursor to neodymium oxide, can be synthesized using neodymium nitrate, highlighting its role in producing materials with applications in catalysis and luminescence (Martinez-Torres et al., 2017); (Mortazavi‐Derazkola, Zinatloo-Ajabshir, & Salavati‐Niasari, 2015).

Environmental Impact of Rare Earth Production : Recycling neodymium from products like computer hard disk drives is environmentally preferable to primary production, significantly reducing environmental impact and resource scarcity (Sprecher et al., 2014).

Nuclear Waste Confinement : Neodymium nitrate has been explored as a simulant for high-level nuclear waste in studies on silica alcogels as potential confinement materials (Aravind et al., 2007).

Corrosion Inhibition : A mixture of neodymium(III) nitrate and benzimidazole has been shown to effectively reduce corrosion rates in steel, demonstrating its potential as a protective coating in industrial applications (Ralkhal et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Neodymium nitrate hexahydrate has a variety of uses such as in the fabrication of perovskite-based solid oxide fuel cells, synthesis of Nd3+ doped vanadium pentoxide (V2O5) nanostructure for potential usage in supercapacitors, and as a catalyst for Friedlander synthesis of surface-modified quinolones for application in medicinal chemistry . These applications suggest promising future directions for this compound in various fields.

properties

IUPAC Name |

neodymium(3+);trinitrate;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Nd.5H2O/c3*2-1(3)4;;;;;;/h;;;;5*1H2/q3*-1;+3;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPCKISJASKLIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

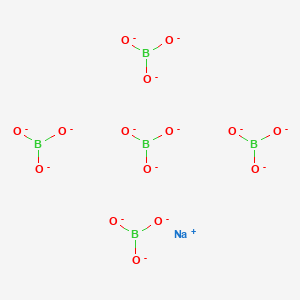

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Nd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N3NdO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neodymium nitrate pentahydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one](/img/structure/B84386.png)